molecular formula C5H9NO2 B120453 1-Aminocyclobutanecarboxylic acid CAS No. 22264-50-2

1-Aminocyclobutanecarboxylic acid

Cat. No. B120453
CAS RN: 22264-50-2
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid is a L-alpha-amino acid . It acts as an NMDA receptor antagonist at the glycine site . It is an analog of glycine at the NMDA-glycine receptor site, affecting signal transmission in the CNS .


Synthesis Analysis

The synthesis of 1-Aminocyclobutanecarboxylic acid involves a sequential solvent-free aza-Michael addition of benzophenone imine across 3-halopropylidenemalonates and base-induced ring closure . This method is considered more convenient and practical than previous ones .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclobutanecarboxylic acid is C5H9NO2 . The SMILES string representation is NC1(CCC1)C(O)=O .


Physical And Chemical Properties Analysis

1-Aminocyclobutanecarboxylic acid is a solid substance . Its molecular weight is 115.13 . The melting point is 261 °C (dec.) (lit.) .

Scientific Research Applications

Imaging Modalities in Prostate Cancer 1-Aminocyclobutanecarboxylic acid derivatives, such as 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid, have been highlighted for their promising results in imaging modalities for prostate cancer. These derivatives serve as new PET tracers, demonstrating potential improvements in the diagnosis and treatment monitoring of prostate cancer, offering an alternative to traditional radiolabeled choline (Bouchelouche, Turkbey, & Choyke, 2015).

Pharmacological Properties and Therapeutic Efficacy Research into naturally occurring and synthetic derivatives of 1-Aminocyclobutanecarboxylic acid and similar compounds has explored their therapeutic efficacy across a range of conditions. For example, azelaic acid, sharing a similar carboxylic acid functional group, has shown effectiveness in treating acne and hyperpigmentary skin disorders, hinting at the broad pharmacological potential of carboxylic acid derivatives (Fitton & Goa, 1991).

Potential Clinical Applications in Diseases Further research into α-ketoglutaric acid (AKG), an analog of 1-Aminocyclobutanecarboxylic acid, suggests its significant role in maintaining physiological functions and cellular metabolism. AKG is identified as a potential novel drug for the clinical treatment of age-related diseases, underscoring the therapeutic applications of carboxylic acid derivatives in a variety of health conditions (Meng et al., 2022).

Biochemical and Physiological Research 1-Aminocyclopropane-1-carboxylic acid (ACC), though not identical, shares structural similarities with 1-Aminocyclobutanecarboxylic acid, and has been extensively studied for its role beyond being a precursor to ethylene in plants. Research on ACC has opened avenues for understanding its various functions, including signaling and response to environmental stress, providing insights into the complex roles that similar compounds may play in biological systems (Van de Poel & Van Der Straeten, 2014).

Safety And Hazards

1-Aminocyclobutanecarboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, ingestion, and inhalation, and using personal protective equipment .

properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
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InChI Key

FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Canonical SMILES

C1CC(C1)(C(=O)O)N
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Molecular Formula

C5H9NO2
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DSSTOX Substance ID

DTXSID60176811
Record name 1-Aminocyclobutanecarboxylic acid
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Molecular Weight

115.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Aminocyclobutanecarboxylic acid
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Product Name

1-Aminocyclobutanecarboxylic acid

CAS RN

117259-24-2, 22264-50-2
Record name Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14
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Record name 1-AMINOCYCLOBUTANE CARBOXYLIC ACID
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